1-Allyl-4-butoxybenzene 1-Allyl-4-butoxybenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13547293
InChI: InChI=1S/C13H18O/c1-3-5-11-14-13-9-7-12(6-4-2)8-10-13/h4,7-10H,2-3,5-6,11H2,1H3
SMILES: CCCCOC1=CC=C(C=C1)CC=C
Molecular Formula: C13H18O
Molecular Weight: 190.28 g/mol

1-Allyl-4-butoxybenzene

CAS No.:

Cat. No.: VC13547293

Molecular Formula: C13H18O

Molecular Weight: 190.28 g/mol

* For research use only. Not for human or veterinary use.

1-Allyl-4-butoxybenzene -

Specification

Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
IUPAC Name 1-butoxy-4-prop-2-enylbenzene
Standard InChI InChI=1S/C13H18O/c1-3-5-11-14-13-9-7-12(6-4-2)8-10-13/h4,7-10H,2-3,5-6,11H2,1H3
Standard InChI Key XMIWGESQTKNQRA-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)CC=C
Canonical SMILES CCCCOC1=CC=C(C=C1)CC=C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-Allyl-4-butoxybenzene (IUPAC name: 1-butoxy-4-prop-2-enylbenzene) features a benzene ring substituted at the para position with a butoxy group (O(CH2)3CH3-\text{O}(\text{CH}_2)_3\text{CH}_3) and an allyl group (CH2CH=CH2-\text{CH}_2\text{CH}=\text{CH}_2). The allyl group’s conjugated double bond introduces reactivity toward electrophilic addition and radical polymerization, while the butoxy group enhances solubility in nonpolar solvents.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC13H18O\text{C}_{13}\text{H}_{18}\text{O}
Molecular Weight190.28 g/mol
IUPAC Name1-butoxy-4-prop-2-enylbenzene
CAS NumberNot explicitly listed
SMILESCCCCOC1=CC=C(C=C1)CC=C

The absence of a CAS number in available literature underscores the compound’s primary role as a research intermediate rather than a commercial product.

Synthesis Methodologies

Alkylation of Phenolic Precursors

The most common synthesis route involves the alkylation of 4-butoxyphenol with allyl halides (CH2=CHCH2X\text{CH}_2=\text{CHCH}_2\text{X}, where X=Cl,Br\text{X} = \text{Cl}, \text{Br}) under basic conditions. This nucleophilic substitution reaction typically employs potassium carbonate or sodium hydride as a base, with yields ranging from 60% to 85% depending on reaction time and temperature.

Grignard Reagent-Based Approaches

A patent by JPH0748292A describes an alternative method using allyl magnesium halides (CH2=CHCH2MgX\text{CH}_2=\text{CHCH}_2\text{MgX}) reacted with benzyl halides in the presence of nickel catalysts (e.g., bis(triphenylphosphine)nickel chloride). This approach achieves regioselective coupling, with catalyst loadings as low as 0.1–3 mol% optimizing yields .

Table 2: Comparison of Synthesis Methods

MethodConditionsYieldCatalystSource
Phenolic AlkylationK2_2CO3_3, DMF, 80°C60–85%None
Grignard-Nickel CatalysisTHF, 25°C, 12h70–90%Ni(PPh3_3)2_2Cl2_2

The nickel-catalyzed method offers superior yields and selectivity, albeit with higher operational complexity due to moisture-sensitive reagents .

Chemical Reactivity and Transformations

Polymerization and Crosslinking

The allyl group participates in radical-initiated polymerization, forming poly(allyl ether) networks. These materials exhibit enhanced thermal stability compared to polystyrene, with glass transition temperatures (TgT_g) exceeding 120°C.

Applications in Materials Science and Organic Synthesis

Monomer for Specialty Polymers

1-Allyl-4-butoxybenzene serves as a difunctional monomer in copolymerizations with styrene and acrylates. The resulting polymers demonstrate tunable hydrophobicity, making them suitable for coatings and encapsulation materials.

Precursor to Cyclohexadiene Derivatives

Hydrogenation of the allyl group produces 4-butoxycyclohexane, while partial reduction yields 1,3-cyclohexadiene derivatives. These intermediates are valuable in fragrance synthesis and pharmaceutical manufacturing .

Table 3: Property Comparison with Related Aromatic Ethers

CompoundMolecular FormulaBoiling Point (°C)Applications
1-Allyl-4-butoxybenzeneC13H18O\text{C}_{13}\text{H}_{18}\text{O}245–250 (est.)Polymer chemistry
4-ButoxybromobenzeneC10H13BrO\text{C}_{10}\text{H}_{13}\text{BrO}265–270Suzuki coupling reactions
1-Allyloxy-4-tert-butylbenzeneC13H18O\text{C}_{13}\text{H}_{18}\text{O}230–235 (est.)Surfactant formulations

The bromine atom in 4-butoxybromobenzene facilitates cross-coupling reactions, whereas the tert-butyl group in 1-allyloxy-4-tert-butylbenzene enhances steric bulk for surface-active applications .

Future Directions and Research Opportunities

The integration of 1-allyl-4-butoxybenzene into flow chemistry systems could address scalability challenges in its synthesis. Additionally, computational studies mapping its η6^6-coordination potential with late transition metals may unlock novel dearomatization pathways, aligning with trends in catalytic arene functionalization .

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